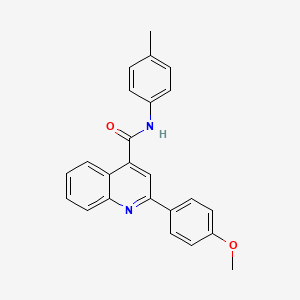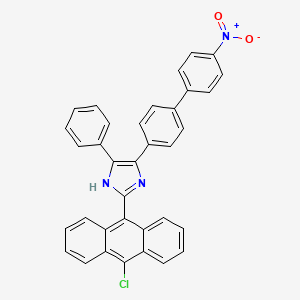![molecular formula C40H28N2O7 B11530920 4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]](/img/structure/B11530920.png)
4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzofuran core, which is a heterocyclic organic compound consisting of fused benzene and furan rings. The presence of methoxy and benzamide groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzofuran core, followed by the introduction of methoxy groups through methylation reactions. The benzamide groups are then attached via amide bond formation, often using reagents such as benzoyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxy and benzamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.
Scientific Research Applications
4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signaling pathways or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- **N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its dibenzofuran core and methoxybenzamide groups provide a versatile platform for further chemical modifications and applications in various scientific fields.
Properties
Molecular Formula |
C40H28N2O7 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-[4-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C40H28N2O7/c1-45-37-19-29-27-7-3-5-9-33(27)48-35(29)21-31(37)41-39(43)23-11-15-25(16-12-23)47-26-17-13-24(14-18-26)40(44)42-32-22-36-30(20-38(32)46-2)28-8-4-6-10-34(28)49-36/h3-22H,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
PRJIAFVROQUHSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=C(C=C7C8=CC=CC=C8OC7=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11530843.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11530861.png)

![N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11530874.png)
![8-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11530878.png)
![4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11530882.png)
![Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11530889.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11530893.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530907.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]](/img/structure/B11530909.png)
![4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde](/img/structure/B11530914.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530934.png)
![2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11530940.png)
